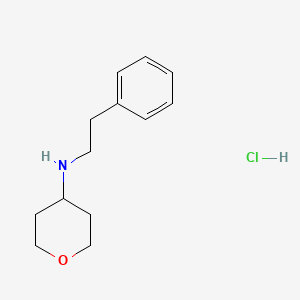![molecular formula C16H23Cl2IN2Si B1402743 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1346447-26-4](/img/structure/B1402743.png)
4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
The compound “4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring. The five-membered ring contains two nitrogen atoms, and the six-membered ring contains one nitrogen atom. The compound also has two chlorine atoms, one iodine atom, and a triisopropylsilyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized from 2,3-diaminopyridines . The halogens (chlorine and iodine) and the triisopropylsilyl group could be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrolo[2,3-b]pyridine core, with the various substituents attached at the appropriate positions. The presence of multiple nitrogen atoms could lead to the formation of tautomers .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, including substitution reactions at the halogen sites, or reactions involving the nitrogen atoms or the triisopropylsilyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitrogen atoms and the halogens could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Halogen Shuffling and Electrophilic Substitutions : The strategic manipulation of halogens in pyridine derivatives, including processes like halogen shuffling, highlights the adaptability of these compounds in synthetic chemistry. For example, treating 2-chloro-6-(trifluoromethyl)pyridine with specific reagents can convert it into various iodo derivatives, serving as precursors for further synthetic modifications through halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Selective Functionalization Techniques : The ability to selectively functionalize dichloropyridines at different sites offers a pathway to diversify the chemical space of pyrrolopyridine analogs. For instance, compounds like 2,3-dichloropyridine undergo specific deprotonation reactions, allowing for targeted modifications at predetermined positions on the pyridine ring. This selectivity in functionalization underscores the potential of these compounds in tailored synthetic strategies (Marzi et al., 2001).
Advanced Material and Semiconductor Applications
Semiconducting Properties : The structural and electronic properties of nitrogen-embedded small molecules derived from pyrrolopyridine frameworks have been explored for their semiconducting potential. These compounds, synthesized through condensation reactions involving derivatives like 6-chloro-1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione, exhibit significant n-channel transport characteristics, making them candidates for electronic and optoelectronic applications (Zhou et al., 2019).
Electron-Transfer Processes : The study of electron-transfer processes in diferrocenylpyrroles, including compounds similar to 4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, has provided insights into their redox properties. Such compounds exhibit distinct ferrocene-centered oxidation processes, which are crucial for understanding their utility in electronic devices and as components in molecular electronics (Goetsch et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4,5-dichloro-6-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2IN2Si/c1-9(2)22(10(3)4,11(5)6)21-8-7-12-13(17)14(18)15(19)20-16(12)21/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQTULCPKSGGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2IN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)
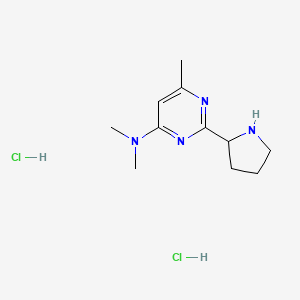
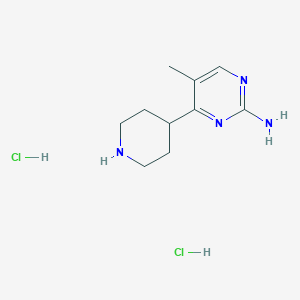
![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)
![Ethyl 2-[(4-cyanophenyl)amino]pyrimidine-4-carboxylate](/img/structure/B1402670.png)
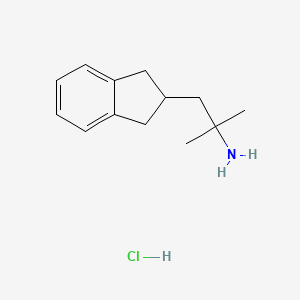
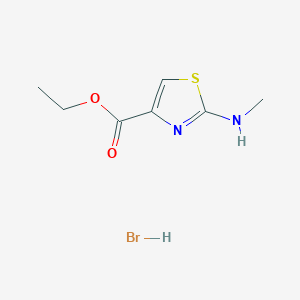
![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)



